molecular formula C11H11NO3 B2983456 2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid CAS No. 1427445-09-7

2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid

Número de catálogo B2983456
Número CAS: 1427445-09-7
Peso molecular: 205.213
Clave InChI: PNJQJBKUCJEQGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid” is a derivative of benzazepines, which are biologically important heterocyclic systems . Benzazepines and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, have been known since the beginning of the last century . They have been found to exhibit a variety of biological activities and can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .


Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers. Methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

Benzazepines have three types of isomeric structures possible, depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

The reactivity of benzazepines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Aplicaciones Científicas De Investigación

Pseudopeptide Foldamers

2-Oxo-1,3-oxazolidine-4-carboxylic acid, a structurally related compound, was designed as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers show promise in a variety of applications due to their stable poly(L-Pro)n II-like helical conformation, which is stabilized by intramolecular hydrogen bonds. This highlights the potential of using conformationally restricted building blocks for developing novel foldameric structures with applications across multiple scientific fields (Tomasini et al., 2003).

Analytical Method Development

A gas chromatography-mass spectrometric method was developed for quantifying a new angiotensin-converting enzyme inhibitor and its active metabolite in plasma and urine. This method leverages the properties of related benzazepine derivatives for pharmacokinetic and bioavailability studies, demonstrating the importance of these compounds in the development of sensitive and specific analytical methods for drug monitoring (Kaiser et al., 1987).

Structural Studies and Hydrogen-bonded Assemblies

Benzazepine derivatives have been studied for their hydrogen-bonded assemblies across different dimensions, from zero to three dimensions. Such studies are crucial for understanding the structural basis of molecular interactions and the design of molecular assemblies with specific properties (Guerrero et al., 2014).

Peptide Synthesis Intermediates

The crystal structures of 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, represent a significant advance in understanding reactive intermediates in peptide synthesis. These structures provide insights into the mechanisms of peptide bond formation, highlighting the broader relevance of benzazepine-related structures in synthetic chemistry (Crisma et al., 1997).

Angiotensin II Receptor Antagonists

The study and development of benzimidazole derivatives bearing acidic heterocycles, including benzazepine derivatives, have contributed significantly to the understanding and development of angiotensin II receptor antagonists. These findings are crucial for the design of new therapeutic agents targeting cardiovascular diseases (Kohara et al., 1996).

Nonlinear Optical Properties

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized and analyzed for their nonlinear optical properties. The investigation of these properties is essential for the development of materials for optoelectronic applications, demonstrating the utility of benzazepine-related compounds in materials science (Almansour et al., 2016).

Direcciones Futuras

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this field and potential for future research and development.

Propiedades

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-3-1-2-7-4-5-8(11(14)15)6-9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJQJBKUCJEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427445-09-7
Record name 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.